Triacetoxyborohydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

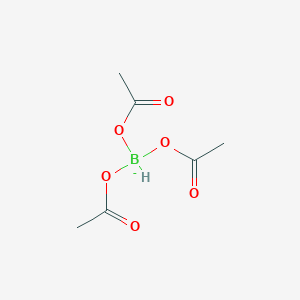

Triacetoxyborohydride is a useful research compound. Its molecular formula is C6H10BO6- and its molecular weight is 188.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reductive Amination

Sodium triacetoxyborohydride is predominantly used in the reductive amination of aldehydes and ketones. This process allows for the synthesis of diverse amine structures, including primary, secondary, and tertiary amines. The reagent's selectivity enables effective reactions with various substrates, including aliphatic and aromatic aldehydes and ketones .

Case Study: Synthesis of Histamine H3 Receptor Antagonists

A notable application involved the synthesis of intermediates for potent histamine H3 receptor antagonists through reductive amination using sodium this compound. This method demonstrated high yields and reproducibility compared to traditional methods .

One-Pot Reactions

Recent advancements have showcased sodium this compound's utility in one-pot multi-component reactions. For instance, a three-component reaction was developed to produce 1,2-disubstituted-3-alkylidenylpyrrolidines via in situ reduction of pyrrolium salts. This approach significantly simplifies the synthetic pathway while maintaining high stereoselectivity .

Synthesis of N-Alkylated Compounds

The compound has also been employed for N-alkylation processes using carboxylic acids as alkylating agents. This application expands its utility beyond simple reductions to more complex alkylation reactions, further demonstrating its versatility in organic synthesis .

Comparison with Other Reducing Agents

| Property | Sodium this compound | Sodium Cyanoborohydride | Sodium Borohydride |

|---|---|---|---|

| Toxicity | Low | Moderate | Low |

| Selectivity | High | Moderate | Low |

| Solvent Compatibility | DCE, THF | Methanol | Water |

| Reaction Scope | Aldehydes & Ketones | Aldehydes | Aldehydes & Ketones |

| Byproducts | Non-toxic | Toxic | Non-toxic |

This table illustrates the advantages of sodium this compound over other reducing agents, particularly in terms of selectivity and toxicity.

Limitations

Despite its advantages, sodium this compound does have limitations. It is sensitive to moisture and not compatible with methanol, which can hinder its application in certain synthetic scenarios. Additionally, it may react slowly with some alcohols like ethanol and isopropanol .

Analyse Chemischer Reaktionen

Chemical Reactions of Sodium Triacetoxyborohydride (STAB)

Sodium this compound (NaBH(OAc)₃), commonly abbreviated STAB, is a versatile reducing agent in organic synthesis, particularly renowned for its mild yet selective reactivity. Its chemical behavior is distinct from other borohydrides, offering advantages in reductive amination and compatibility with sensitive functional groups. Below is a detailed analysis of its key reactions, supported by experimental data and mechanistic insights.

Preparation of Sodium this compound

STAB is synthesized via the protonolysis of sodium borohydride (NaBH₄) with acetic acid:

NaBH4+3CH3COOH→NaBH(OAc)3+3H2↑

This reaction replaces three hydrides in NaBH₄ with acetoxy groups, stabilizing the boron-hydrogen bond and reducing its reactivity compared to NaBH₄ .

Reductive Amination

STAB is most prominently used for reductive amination of aldehydes and ketones. The reaction proceeds via imine/iminium ion intermediates, which are selectively reduced over carbonyl groups.

Reaction Mechanism

-

Imine Formation : A carbonyl compound reacts with an amine to form an imine or iminium ion.

-

Reduction : STAB selectively reduces the imine/iminium ion to form a secondary amine .

Key Features :

-

Selectivity : STAB reduces iminium ions faster than aldehydes or ketones, enabling direct reductive amination without isolating intermediates .

-

Solvent Compatibility :

-

Acid Catalysis : Acetic acid (AcOH) accelerates imine formation in ketone reactions but is unnecessary for aldehydes .

Example Reaction :

In a study, m-anisaldehyde and dimethylamine hydrochloride were reductively aminated using STAB in THF with sodium acetate and AcOH. The reaction yielded 77% of the target amine after purification .

Reductive Alkylation

STAB can alkylate secondary amines via aldehyde-bisulfite adducts, enabling the synthesis of tertiary amines .

Reduction of Carbonyl Compounds

Selectivity and Reaction Conditions

STAB’s reactivity is influenced by its solvent and reaction environment:

Comparison with NaBH₃CN :

STAB avoids the toxicity of cyanide byproducts and achieves higher yields with fewer side reactions .

Mechanistic Insights

Density Functional Theory (DFT) studies reveal that STAB’s selectivity arises from:

-

Lower activation energy : Hydride transfer to Z-aldimines is kinetically favored over aldehydes .

-

Thermodynamic favorability : Reduction of imines is more exothermic than reduction of aldehydes/ketones .

This explains why STAB efficiently reduces iminium ions without requiring prior imine isolation .

Eigenschaften

IUPAC Name |

triacetyloxyboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h7H,1-3H3/q-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCCMXQDRZDLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BO6- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.